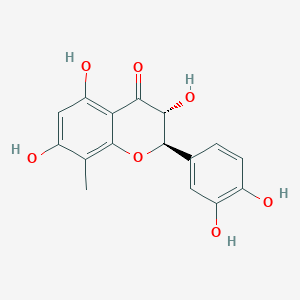

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one

Description

This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is a sesquiterpene alcohol, which contributes to its diverse biological activities.

Properties

Molecular Formula |

C16H14O7 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3/t14-,16+/m0/s1 |

InChI Key |

UZTCIKUQXMKDLJ-GOEBONIOSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be extracted from the heartwood of Cedrus deodara using hydroalcoholic solvents. The extraction process involves grinding the heartwood into a fine powder, followed by soaking it in a mixture of water and ethanol. The mixture is then subjected to refluxing, which helps in extracting the bioactive compounds, including deodarin .

Industrial Production Methods

Industrial production of deodarin involves large-scale extraction using similar hydroalcoholic solvent methods. The extracted solution is then concentrated and purified using techniques such as column chromatography and crystallization to obtain pure deodarin .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of deodarin can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving deodarin often use reagents like halogens (chlorine, bromine) under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of deodarin, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Chemistry: (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is used as a starting material for synthesizing other bioactive compounds.

Mechanism of Action

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, it modulates the activity of various enzymes involved in metabolic pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is unique due to its specific sesquiterpene alcohol structure, which contributes to its distinct pharmacological properties. Similar compounds include:

Himachalol: Another sesquiterpene alcohol found in Cedrus deodara, known for its anti-inflammatory and analgesic properties.

Cedrin: A related compound with similar biological activities but differing in its molecular structure.

Taxifolin: A flavonoid found in Cedrus deodara with antioxidant and anti-cancer properties.

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one stands out due to its potent anti-cancer activities and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.